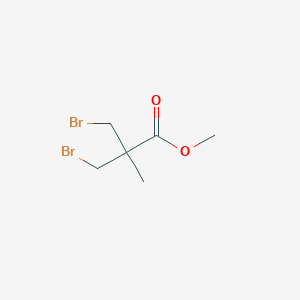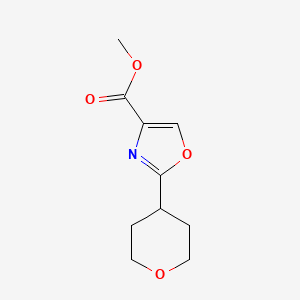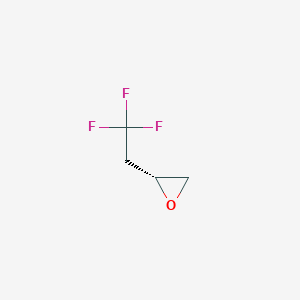
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,2,2-trifluoroethyl)oxirane: is a highly reactive organic compound characterized by a three-membered ring structure containing one oxygen atom. This compound is part of the epoxide family, known for their significant reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (2R)-2-(2,2,2-trifluoroethyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid, under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: (2R)-2-(2,2,2-trifluoroethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ring-opening reaction with nucleophiles such as amines, alcohols, and thiols.
Reduction: The reduction of the oxirane ring to form diols.
Oxidation: Further oxidation to form more complex oxygenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of β-substituted alcohols, amines, or thiols.
Reduction: Formation of vicinal diols.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
Chemistry: (2R)-2-(2,2,2-trifluoroethyl)oxirane is used as an intermediate in the synthesis of various complex organic molecules. Its high reactivity makes it valuable in the development of new materials and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the formation of biochemical intermediates. Its unique structure allows for the investigation of specific enzyme-substrate interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is utilized in the production of epoxy resins, which are essential for creating strong adhesives, coatings, and composite materials.
作用机制
The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include interactions with nucleophiles, resulting in the formation of various substituted products.
相似化合物的比较
- (2R)-2-(2-bromoethyl)oxirane
- (2R)-2-(1-methylethyl)oxirane
- (2R)-2-(2,3-dimethoxypropyl)oxirane
Uniqueness: (2R)-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other similar epoxides, allowing for a broader range of applications in synthetic chemistry and industrial processes.
属性
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
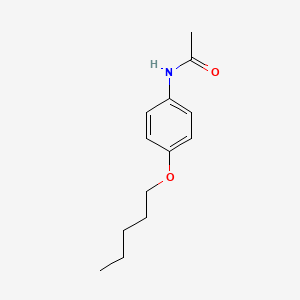
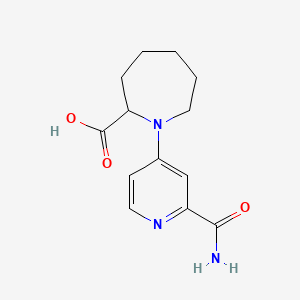
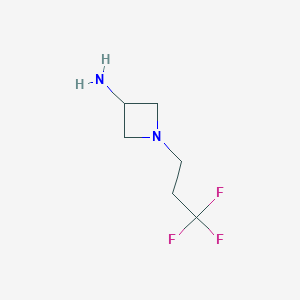
![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)
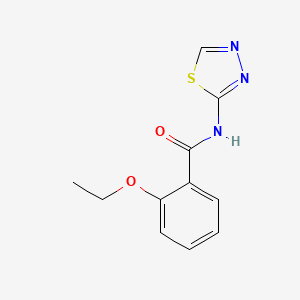
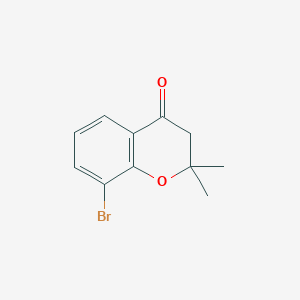
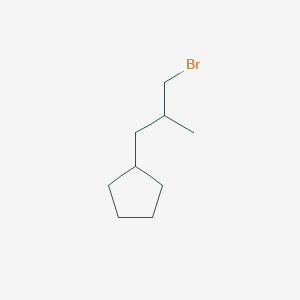
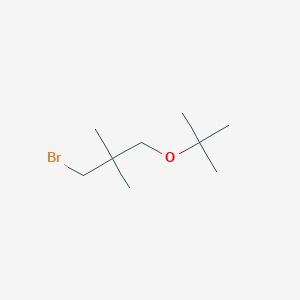
![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)
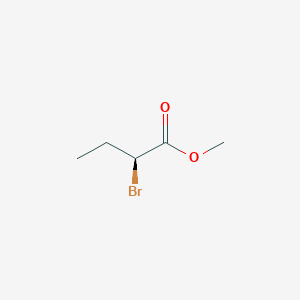
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
